![molecular formula C26H30N2O2S B14426664 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea CAS No. 79797-45-8](/img/structure/B14426664.png)
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea is an organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to a thiourea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea typically involves the reaction of 1,2-bis(4-methoxyphenyl)butane with 4-methylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis(4-methoxyphenyl)-1-butanamine hydrochloride
- 1,2-bis(4-methoxyphenyl)-1,2-ethanediol
- 1,2-bis(4-methoxyphenyl)-4-phenyl-1,4-butanedione
Uniqueness
1-[1,2-Bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of methoxyphenyl and methylphenyl groups attached to a thiourea core distinguishes it from other similar compounds, making it a valuable compound for various research applications.
Properties
CAS No. |
79797-45-8 |
|---|---|
Molecular Formula |
C26H30N2O2S |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1-[1,2-bis(4-methoxyphenyl)butyl]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C26H30N2O2S/c1-5-24(19-8-14-22(29-3)15-9-19)25(20-10-16-23(30-4)17-11-20)28-26(31)27-21-12-6-18(2)7-13-21/h6-17,24-25H,5H2,1-4H3,(H2,27,28,31) |
InChI Key |
GUKROPZIWQCCOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)C(C2=CC=C(C=C2)OC)NC(=S)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


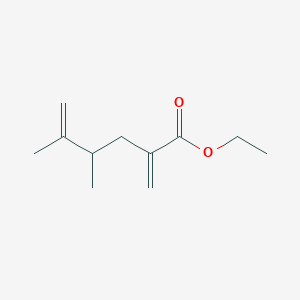
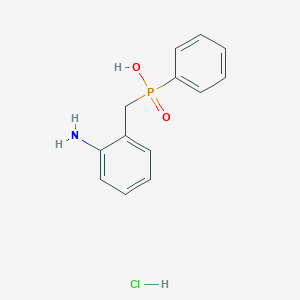
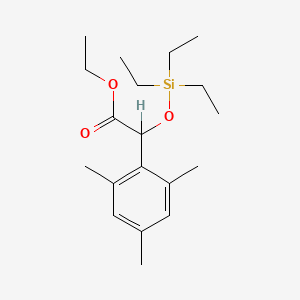
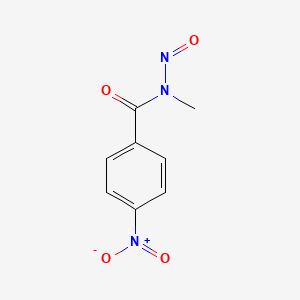
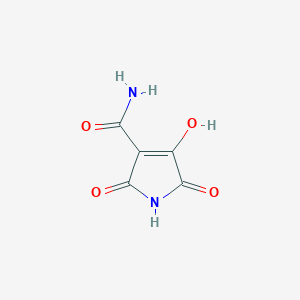
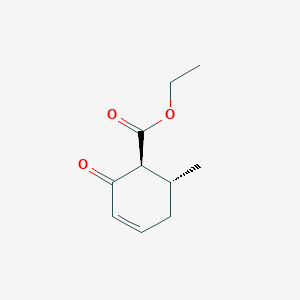
![4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide](/img/structure/B14426609.png)
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B14426623.png)

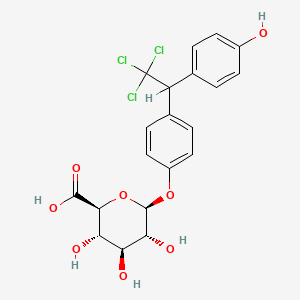
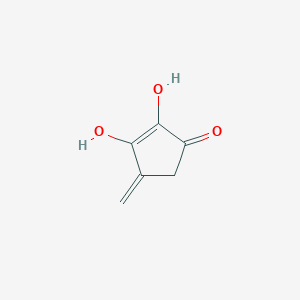
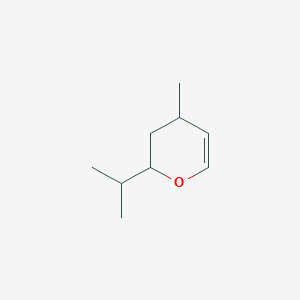
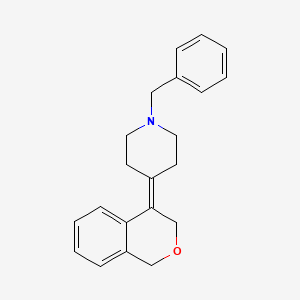
![2-[(2-Methylquinolin-8-yl)oxy]-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14426672.png)
